molecular formula C22H21N3O2 B6452428 3-(2-oxo-2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethyl)-3,4-dihydroquinazolin-4-one CAS No. 2640973-64-2

3-(2-oxo-2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B6452428
CAS No.: 2640973-64-2
M. Wt: 359.4 g/mol
InChI Key: WCVQUPSSFSUFBK-UHFFFAOYSA-N
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Description

The compound 3-(2-oxo-2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethyl)-3,4-dihydroquinazolin-4-one is a quinazolinone derivative characterized by a unique 2-azaspiro[3.3]heptane moiety linked via an oxoethyl chain to the quinazolin-4-one core. The spirocyclic system likely imposes conformational constraints that could enhance target selectivity or metabolic stability compared to linear analogs.

Properties

IUPAC Name

3-[2-oxo-2-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c26-20(12-24-15-23-19-9-5-4-8-18(19)21(24)27)25-13-22(14-25)10-17(11-22)16-6-2-1-3-7-16/h1-9,15,17H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVQUPSSFSUFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CN(C2)C(=O)CN3C=NC4=CC=CC=C4C3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison

The target compound’s spirocyclic and phenyl-substituted architecture distinguishes it from other quinazolinone derivatives. Key structural analogs and their features are summarized below:

Compound Name Core Structure Key Substituents Molecular Formula Source
Target: 3-(2-oxo-2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethyl)-3,4-dihydroquinazolin-4-one Quinazolin-4-one 2-azaspiro[3.3]heptane, oxoethyl, phenyl Not explicitly given (inferred: ~C₂₄H₂₃N₃O₂) N/A
F33: 2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]quinazolin-4(3H)-one Quinazolin-4-one 1,3-oxazolidin-2-one, phenyl C₁₇H₁₃N₃O₃
2-[2-(2-Anilino-4-oxo-3,4-dihydroquinazolin-3-yl)phenoxy]-3-phenylquinazolin-4(3H)-one Quinazolin-4-one (bis-core) Anilino, phenoxy, phenyl C₃₃H₂₄N₄O₃
3-(Heptan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one Quinazolin-4-one Heptan-2-yl, sulfanyl C₁₅H₂₀N₂OS

Key Observations :

  • The target compound’s spirocyclic system contrasts with F33’s oxazolidinone ring, which is a five-membered heterocycle .
  • The bis-quinazolinone in features two fused cores, increasing molecular weight and complexity, which may affect solubility .
  • The sulfanyl group in ’s compound introduces sulfur, which could influence redox reactivity or metabolic pathways compared to the target’s oxygen-rich substituents .
Pharmacological Profile Comparison

Quinazolinones exhibit diverse biological activities, as highlighted in : antimicrobial, antidiabetic, and kinase-inhibitory effects . While direct data for the target compound are lacking, structural analogs provide insights:

  • F33: The oxazolidinone moiety is associated with antibacterial activity (e.g., linezolid-like effects) .
  • Sulfanyl derivative () : Discontinued status implies possible challenges in efficacy or toxicity, common with sulfur-containing compounds .

The target compound’s spirocyclic phenyl group may enhance lipophilicity, favoring blood-brain barrier penetration or kinase inhibition (e.g., EGFR/PDGFR targets) .

Physical and Chemical Properties
Property Target Compound F33 Bis-quinazolinone Sulfanyl Derivative
Molecular Weight ~377.5 g/mol (inferred) 307.3 g/mol ~524.6 g/mol 276.4 g/mol
Solubility Likely low (high lipophilicity) Moderate (polar oxazolidinone) Low (large planar structure) Moderate (sulfur enhances polarity)
Stability High (spiro rigidity) Moderate High (crystalline packing) Low (sulfanyl oxidation risk)

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